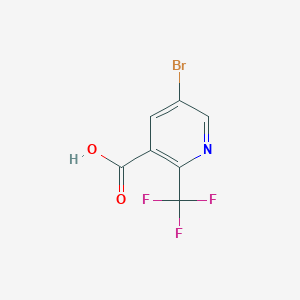

5-Bromo-2-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBOBCNVNGPQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449347 | |

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-36-9 | |

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-trifluoromethyl-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Nicotinic Acid Derivatives in Contemporary Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in various fields of chemical and biological research. The pyridine (B92270) ring of nicotinic acid is a prevalent structural motif in a vast number of biologically active compounds. In medicinal chemistry, nicotinic acid derivatives have been investigated for a wide array of therapeutic applications. google.com

The versatility of the nicotinic acid scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the physicochemical and biological properties of the resulting molecules. This has led to the development of nicotinic acid derivatives with applications as agrochemicals, including herbicides, insecticides, and fungicides. mdpi.com The ability to introduce various substituents onto the pyridine ring makes these derivatives a rich source for the discovery of new bioactive compounds.

Strategic Importance of Halogenation and Trifluoromethylation in Pyridine Scaffolds for Research

The introduction of halogen atoms and trifluoromethyl groups into organic molecules, particularly into heterocyclic scaffolds like pyridine (B92270), is a well-established strategy in modern drug design and materials science. biosynth.com These modifications can profoundly influence a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Halogenation , the process of introducing a halogen atom (such as bromine) onto a molecule, is a critical tool for medicinal chemists. The presence of a bromine atom can alter the electronic properties of the pyridine ring and provide a reactive handle for further chemical transformations, such as cross-coupling reactions, which are instrumental in building more complex molecular architectures.

Trifluoromethylation , the incorporation of a trifluoromethyl (-CF3) group, offers several distinct advantages. The trifluoromethyl group is highly electronegative and can significantly impact the acidity or basicity of nearby functional groups. biosynth.com It is also known to enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the trifluoromethyl group can improve a compound's ability to cross biological membranes, a crucial factor for the efficacy of many drugs. biosynth.com

The combined presence of both a bromine atom and a trifluoromethyl group on the nicotinic acid scaffold, as seen in 5-Bromo-2-(trifluoromethyl)nicotinic acid, creates a highly versatile and valuable building block for chemical synthesis.

Defining the Academic and Research Significance of 5 Bromo 2 Trifluoromethyl Nicotinic Acid

5-Bromo-2-(trifluoromethyl)nicotinic acid, with the CAS number 436799-36-9, is recognized as a key intermediate in the synthesis of a variety of more complex chemical entities. mdpi.com Its significance in the academic and research sphere stems from its utility as a starting material for the creation of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

The strategic placement of the bromo and trifluoromethyl substituents on the nicotinic acid framework provides chemists with a powerful tool for molecular design. The trifluoromethyl group at the 2-position influences the electronic nature of the pyridine (B92270) ring, while the bromo group at the 5-position serves as a versatile point for synthetic elaboration. This allows for the systematic modification of the molecule to explore structure-activity relationships and to optimize the properties of the final products.

While detailed research findings on the synthesis and specific applications of this compound are often embedded within broader studies on the development of new bioactive compounds, its commercial availability from various chemical suppliers underscores its importance as a research chemical. The properties of this compound, as listed by suppliers, provide a baseline for its use in further synthetic endeavors.

Below are tables detailing some of the key properties and identifiers of this compound and related compounds mentioned in a research context.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value |

| CAS Number | 436799-36-9 |

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270.00 g/mol |

| IUPAC Name | 5-Bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |

Note: Data is compiled from chemical supplier information.

Table 2: Related Nicotinic Acid Derivatives in Research

| Compound Name | CAS Number | Molecular Formula | Key Research Application |

| 5-Bromonicotinic acid | 20826-04-4 | C6H4BrNO2 | Intermediate in synthesis of pharmaceuticals and other chemicals. chemicalbook.com |

| 2-(Trifluoromethyl)nicotinic acid | Not specified in results | C7H4F3NO2 | Intermediate for nematicides and other agrochemicals. frontierspecialtychemicals.com |

| Methyl 5-bromo-2-(trifluoromethyl)nicotinate | 850864-56-1 | C8H5BrF3NO2 | Building block in synthesis of complex organic molecules. researchgate.net |

Advanced Synthetic Methodologies for this compound and Related Precursors

Exploration of Derivatives and Analogs of 5 Bromo 2 Trifluoromethyl Nicotinic Acid: Synthesis and Research Applications

Synthesis and Research on Ester Derivatives of 5-Bromo-2-(trifluoromethyl)nicotinic Acid

Ester derivatives of this compound are fundamental intermediates in organic synthesis, often serving as precursors for more complex molecules. The synthesis of simple alkyl esters, such as the methyl and ethyl esters, is typically achieved through standard esterification procedures. One common method involves the reaction of the parent carboxylic acid with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as concentrated sulfuric acid. An alternative approach may utilize a phase transfer catalyst to facilitate the reaction, potentially increasing yield and shortening reaction times. guidechem.com

These ester derivatives are not merely synthetic intermediates; they are also subjects of scientific inquiry. For instance, Methyl 5-bromo-2-(trifluoromethyl)nicotinate is utilized as a building block in the synthesis of complex pharmaceuticals. Research has explored its potential as a bioactive compound, with investigations into its possible anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group is noted to sometimes enhance the binding affinity of such molecules to target proteins, a crucial factor for efficacy in various biological applications.

Table 1: Representative Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Application/Research Focus |

| Methyl 5-bromo-2-(trifluoromethyl)nicotinate | 850864-56-1 | C8H5BrF3NO2 | Synthetic intermediate; potential anti-inflammatory and anticancer properties. |

| Ethyl 5-bromo-2-(trifluoromethyl)nicotinate | 1196153-48-6 | C9H7BrF3NO2 | Synthetic intermediate in pharmaceutical and agrochemical research. chemicalbook.comsigmaaldrich.com |

Synthesis and Research on Amide Derivatives of this compound

Amide derivatives represent a significant class of compounds derived from this compound, with extensive research into their biological activities. The synthesis of these amides generally involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, typically an acyl chloride, by treating it with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.com Subsequently, this acyl chloride is reacted with a primary or secondary amine under basic conditions to form the desired amide bond. mdpi.com This versatile method allows for the introduction of a wide array of substituents, leading to large libraries of novel compounds. researchgate.net

The research applications of these amide derivatives are diverse. In the field of agrochemicals, nicotinamide (B372718) derivatives have been developed as potent fungicides. mdpi.com For example, novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to exhibit significant fungicidal activity against pathogens like cucumber downy mildew. mdpi.com In medicinal chemistry, the introduction of the trifluoromethyl group into amide-containing molecules is a strategy to alter properties such as metabolic stability and bioavailability. nih.gov Various amide derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising activity against various cancer cell lines. nih.gov

Table 2: Examples of Nicotinamide Derivatives in Research

| Derivative Type | Synthetic Approach | Research Application | Finding |

| N-(thiophen-2-yl) nicotinamides | Acyl chloride intermediate reacts with a substituted thiophen-2-amine. mdpi.com | Agrochemicals | Certain derivatives show excellent fungicidal activity, superior to some commercial fungicides. mdpi.com |

| Flavonoid-based amides | A multi-step synthesis involving coupling reactions and cyclization, followed by amide bond formation. nih.gov | Anticancer Agents | Some compounds exhibit potent antiproliferative activity against triple-negative breast cancer cells. nih.gov |

| N-Trifluoromethyl amides | Reaction of activated carboxylic acids (e.g., pentafluorophenyl esters) with an N-trifluoromethyl source. nih.gov | Medicinal Chemistry | Provides access to molecules with potentially enhanced metabolic stability and unique biological properties. nih.gov |

Strategic Structural Modifications of the Pyridine (B92270) Ring System for Research

Modification of the pyridine ring of this compound is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. The pyridine core and its substituents are crucial for interaction with biological targets. openaccessjournals.com Chemists employ various synthetic methodologies to alter the substitution pattern, influencing the molecule's activity and pharmacokinetic profile. openaccessjournals.com

One of the most powerful tools for modifying the pyridine ring is the use of palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to such transformations, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of carbon-based (alkyl, aryl) and nitrogen-based functional groups, enabling extensive structure-activity relationship (SAR) studies. For instance, 3-bromo-5-trifluoromethoxypyridine, an analog of the bromo-trifluoromethyl pyridine core, has been shown to be an efficient synthon for palladium-catalyzed coupling reactions to create novel nicotinic acid derivatives. researchgate.netnbuv.gov.ua Beyond the 5-position, modifications can also be envisioned at other positions of the ring, or the trifluoromethyl group itself could be replaced to fine-tune the electronic and steric properties of the molecule.

Bioisosteric and Isosteric Replacements in this compound Analogs

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physicochemical properties, is a cornerstone of rational drug design. This strategy is frequently applied to analogs of this compound to optimize potency, alter metabolic pathways, or reduce toxicity.

The trifluoromethyl (CF3) group itself is a classic bioisostere. Due to its strong electron-withdrawing nature and lipophilicity, it is often used to replace groups like a chlorine atom, a methyl group, or even an aliphatic nitro group. nih.govcambridgemedchemconsulting.com Research has shown that replacing a nitro group with a trifluoromethyl group in certain compounds can lead to greater potency and improved metabolic stability. nih.gov

Other components of the this compound scaffold are also targets for bioisosteric replacement:

Bromo Group : The bromine atom can be replaced with other halogens (Cl, F) or pseudo-halogens (CN) to modulate the electronic and steric profile of the molecule.

Carboxylic Acid/Ester Group : The carboxylic acid or its ester derivatives can be replaced by other acidic functional groups known as acid bioisosteres, such as tetrazoles or hydroxamic acids. In one study, a metabolically unstable ethyl ester functionality in a series of nicotinic acid antagonists was successfully replaced with 5-alkyl-oxazole bioisosteres, which retained potency and improved metabolic stability. nih.gov

Trifluoromethyl Group Replacement : An interesting bioisosteric analog involves replacing the trifluoromethyl group with a trifluoromethoxy (OCF3) group, which has different electronic and conformational properties. Analogs such as 5-Bromo-2-(trifluoromethoxy)nicotinic acid are available for research purposes. bldpharm.com

Stereochemical Considerations in the Synthesis and Research of Derivatives

While this compound itself is an achiral molecule, stereochemical principles become critically important when chiral centers are introduced into its derivatives. The three-dimensional arrangement of atoms can have a profound impact on a molecule's biological activity, as different stereoisomers often interact differently with chiral biological targets like enzymes and receptors.

Stereochemistry is introduced when the carboxylic acid is reacted with a chiral alcohol or amine, resulting in the formation of diastereomeric esters or amides. These diastereomers may possess distinct biological activities and pharmacokinetic profiles, making their separation and individual evaluation essential.

A pertinent example from a related class of compounds is the nematicide cyclobutrifluram, which is a carboxamide derivative of 2-(trifluoromethyl)nicotinic acid. nih.gov This molecule contains a cis-substituted cyclobutane (B1203170) ring with a specific absolute configuration at two stereocenters. Its biological activity is highly dependent on this precise stereochemistry, illustrating that for complex derivatives of the nicotinic acid scaffold, control of stereoisomerism is crucial for achieving the desired biological effect. nih.gov Therefore, any synthetic strategy aimed at producing complex, chiral derivatives of this compound must incorporate methods for stereoselective synthesis or for the resolution of stereoisomers.

Advanced Spectroscopic and Computational Characterization Techniques for 5 Bromo 2 Trifluoromethyl Nicotinic Acid Research

Comprehensive NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Bromo-2-(trifluoromethyl)nicotinic acid in solution. By analyzing the magnetic properties of its constituent atomic nuclei, a detailed portrait of the molecular framework can be assembled.

¹H NMR: Proton NMR provides information on the number and electronic environment of hydrogen atoms. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. Their chemical shifts, typically between 7.0 and 9.0 ppm, are influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and carboxylic acid groups. An additional broad singlet, corresponding to the acidic proton of the carboxyl group, would likely be observed at a significantly downfield shift (>10 ppm), though its position can be highly dependent on solvent and concentration.

¹³C NMR: Carbon-13 NMR offers direct insight into the carbon skeleton. The spectrum would display seven unique signals, one for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be found at the low-field end of the spectrum (typically 160-180 ppm). The remaining five carbons of the pyridine ring will have shifts influenced by their position relative to the substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. A single, sharp signal is expected for the trifluoromethyl (CF₃) group. The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is highly sensitive to the electronic environment, confirming the presence and nature of the fluorine-containing moiety. wikipedia.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to the electronic effects of the ring substituents and can offer insights into intermolecular interactions such as hydrogen bonding.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (ring) | 7.0 - 9.0 | Two distinct signals expected for the two aromatic protons. |

| ¹H (acid) | > 10 | Broad singlet, position is solvent and concentration dependent. |

| ¹³C (ring) | 110 - 150 | Five distinct signals for the pyridine ring carbons. |

| ¹³C (C=O) | 160 - 180 | Carbonyl carbon of the carboxylic acid. |

| ¹³C (CF₃) | ~120 (quartet) | Signal split into a quartet by the three fluorine atoms. |

| ¹⁹F (CF₃) | -60 to -70 | Single, sharp signal relative to CFCl₃. wikipedia.org |

High-Resolution Mass Spectrometry and MS/MS for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the exact mass of the molecular ion can be obtained, which for C₇H₃BrF₃NO₂ is 269.9326 amu. This allows for differentiation from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. Common fragmentation pathways for nicotinic acid derivatives often involve the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da). For this specific molecule, cleavage of the C-C bond between the pyridine ring and the trifluoromethyl group could lead to the loss of a CF₃ radical (69 Da). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion peak and any bromine-containing fragment ions, serving as a clear diagnostic marker.

Interactive Data Table: Expected HRMS and MS/MS Fragments

| Species | Formula | Calculated Exact Mass (amu) | Description |

| [M]+ | [C₇H₃BrF₃NO₂]+ | 269.9326 | Molecular Ion |

| [M-H₂O]+ | [C₇H₁BrF₃NO]+ | 251.9221 | Loss of water |

| [M-CO₂]+ | [C₆H₃BrF₃N]+ | 225.9428 | Decarboxylation |

| [M-CF₃]+ | [C₆H₃BrNO₂]+ | 201.9429 | Loss of trifluoromethyl radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the 1100-1300 cm⁻¹ range. Vibrations associated with the substituted pyridine ring (C-C and C-N stretching) would be observed in the fingerprint region (1400-1600 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-NO₂ group, if present as in the related compound 5-bromo-2-nitropyridine, is also Raman active. The C-Br stretching vibration would also be observable in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carbonyl | C=O stretch | 1680-1720 (strong) | Moderate |

| Pyridine Ring | C-C, C-N stretches | 1400-1600 | Strong |

| Trifluoromethyl | C-F stretches | 1100-1300 (strong) | Moderate |

| Bromo | C-Br stretch | < 600 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-bromo-2-fluoronicotinic acid monohydrate researchgate.net and 5-(trifluoromethyl)picolinic acid monohydrate nih.gov, allows for well-founded predictions.

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state, with strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net The pyridine ring is expected to be nearly planar. The crystal packing would then be dictated by weaker intermolecular interactions, such as halogen bonding involving the bromine atom and potentially π-stacking of the pyridine rings.

Interactive Data Table: Crystallographic Data for an Analogous Compound (5-Bromo-2-fluoronicotinic Acid Monohydrate) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9894(4) |

| b (Å) | 13.6128(11) |

| c (Å) | 14.7495(12) |

| V (ų) | 801.00(12) |

| Z | 4 |

Computational Chemistry Approaches for Electronic Structure and Reactivity Predictions

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into the molecule's electronic structure, stability, and potential reactivity that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties. nih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the minimum energy conformation.

Predict Vibrational Frequencies: Calculate theoretical IR and Raman spectra, which can aid in the assignment of experimental bands.

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com For this molecule, the oxygen atoms of the carboxyl group and the nitrogen of the pyridine ring are expected to be electron-rich, while the acidic proton and the region around the trifluoromethyl group would be electron-poor.

Interactive Data Table: Predicted DFT Properties (Illustrative)

| Property | Description | Predicted Outcome |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively low due to electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderate gap, suggesting a balance of stability and reactivity. |

| MEP Map | Visualization of charge distribution. | Negative potential (red) on carboxyl oxygens and pyridine nitrogen; Positive potential (blue) on acidic proton. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of this compound. MD simulations can be used to:

Explore Conformational Space: While the pyridine ring is rigid, the orientation of the carboxylic acid group relative to the ring can vary. MD simulations can explore the rotational energy barrier and identify the most stable conformers.

Simulate Solvation: By including explicit solvent molecules (e.g., water) in the simulation, the behavior of the compound in solution, including the formation and dynamics of hydrogen bonds with the solvent, can be studied.

Analyze Intermolecular Interactions: In simulations of multiple molecules, MD can be used to study the formation and stability of the hydrogen-bonded dimers observed in the solid state and predict their behavior in different environments.

Applications of 5 Bromo 2 Trifluoromethyl Nicotinic Acid in Chemical Biology and Medicinal Chemistry Research

Exploration as a Chemical Probe in Biological Systems

The utility of a compound as a chemical probe hinges on its ability to selectively interact with a biological target to elucidate its function. This requires detailed investigation into its binding interactions and its effects in cellular systems.

Research on Target Engagement and Binding Interactions

No specific studies documenting the target engagement or binding interactions of 5-Bromo-2-(trifluoromethyl)nicotinic acid with specific biological macromolecules have been identified. The presence of the trifluoromethyl group is generally known to enhance properties like metabolic stability and binding affinity in various molecular contexts; however, empirical data supporting this for this compound is not present in the reviewed literature.

Mechanistic Investigations in Diverse Cellular Contexts

Consistent with the lack of target engagement data, there are no published mechanistic studies that utilize this compound to probe cellular pathways or mechanisms of action in different biological contexts.

Utility as a Scaffold for Novel Drug Discovery

As a substituted nicotinic acid, this compound possesses functional groups—a carboxylic acid, a bromine atom, and a trifluoromethyl group on a pyridine (B92270) ring—that make it a plausible starting point for the synthesis of a diverse library of derivatives for drug discovery. The carboxylic acid allows for amide coupling, while the bromine atom can be used in cross-coupling reactions to introduce a variety of substituents.

Design and Synthesis of Derivatives for Pharmacological Screening

While the synthesis of derivatives from related nicotinic acids is a common practice in medicinal chemistry, specific examples of derivatives synthesized from this compound for the purpose of pharmacological screening are not detailed in the available literature. General synthetic methodologies applicable to this scaffold are known, but their application to this specific molecule and the subsequent biological evaluation of the products are not documented.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. Such studies for derivatives of this compound have not been published, precluding any detailed discussion on the impact of structural modifications on pharmacological activity.

Lead Optimization Strategies in Drug Design

Lead optimization is a critical phase in drug discovery where a promising compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties. There are no documented instances of this compound or its immediate derivatives being advanced into a lead optimization campaign.

Role in Enzyme Inhibition and Modulation Studies

This compound and its derivatives have been explored for their potential to interact with and modulate the activity of various enzymes. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity to target proteins, making it a desirable feature in the design of enzyme inhibitors. While direct studies on this compound are specific, research on its close chemical relatives provides insight into its potential roles.

Derivatives of 2-(trifluoromethyl)nicotinic acid are recognized as important intermediates in the synthesis of pharmacologically active compounds, including enzyme inhibitors. nih.gov For instance, they are key precursors for manufacturing catechol-O-methyltransferase (COMT) inhibitors, which are used in the management of Parkinson's disease. nih.gov The core structure's ability to be chemically modified allows for the synthesis of a library of compounds that can be screened for inhibitory activity against various enzymatic targets.

Furthermore, the methyl ester of this compound, Methyl 5-bromo-2-(trifluoromethyl)nicotinate, has been noted for its potential biological activities, including enzyme inhibition that could lead to altered metabolic pathways. Research has pointed towards its potential in developing agents with antimicrobial and anticancer properties, which often involves the inhibition of critical enzymes in pathogens or cancer cells.

| Compound Class | Enzyme/Biological Target | Potential Application | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)nicotinic acid derivatives | Catechol-O-methyltransferase (COMT) | Parkinson's Disease Treatment | nih.gov |

| Methyl 5-bromo-2-(trifluoromethyl)nicotinate | Various cellular enzymes | Anticancer, Antimicrobial |

Applications in RNA Synthesis and Transcription Research

Based on a review of available scientific literature, there is currently no specific research detailing the direct application of this compound in RNA synthesis or transcription research.

Research on its Involvement in RNAi Pathway Studies

A review of published research indicates a lack of specific studies investigating the involvement or application of this compound in the RNA interference (RNAi) pathway.

Potential as a Precursor in Agrochemical Research and Development

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in the modern agrochemical industry, with numerous commercial products containing this core structure. nih.govjst.go.jp These compounds are used extensively for crop protection against a wide array of pests. nih.gov Derivatives of 2-(trifluoromethyl)nicotinic acid are valuable intermediates in the synthesis of these agrochemical products, including pesticides and herbicides. google.com

The major use of TFMP derivatives is in crop protection, a market that has seen the introduction of over 20 new TFMP-containing agrochemicals since the first, Fluazifop-butyl, was commercialized. nih.govjst.go.jp Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are in high demand as chemical intermediates for several crop-protection products. nih.govjst.go.jp

Given this context, this compound represents a highly valuable precursor for the synthesis of novel agrochemicals. The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to create new active ingredients. The use of amides derived from 2-trifluoromethylnicotinic acid in herbicides, nematicides, and fungicides has been reported, highlighting the versatility of this chemical scaffold in agrochemical applications. google.com

| Precursor/Motif | Agrochemical Class | Example Compound | Reference |

|---|---|---|---|

| Trifluoromethylpyridine (TFMP) Derivatives | Herbicide | Fluazifop-butyl | nih.govjst.go.jp |

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Intermediate for Crop-Protection Products | N/A | nih.govjst.go.jp |

| Amides of 2-trifluoromethylnicotinic acid | Herbicide, Nematicide, Fungicide | Various patented compounds | google.com |

Research on Catalytic Applications Involving 5 Bromo 2 Trifluoromethyl Nicotinic Acid

Investigation as a Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

There is no specific research available detailing the investigation of 5-Bromo-2-(trifluoromethyl)nicotinic acid as a ligand in homogeneous or heterogeneous metal-catalyzed reactions.

Research on its Use as a Catalyst Precursor or Modifier in Organic Synthesis

There is no specific research available on the use of this compound as a catalyst precursor or modifier in organic synthesis.

Applications in Advanced Organic Transformations, including C-H Activation and Functionalization

There is no specific research available on the application of this compound in advanced organic transformations, including C-H activation and functionalization.

Emerging Research Trends and Future Directions for 5 Bromo 2 Trifluoromethyl Nicotinic Acid

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of complex heterocyclic molecules like 5-bromo-2-(trifluoromethyl)nicotinic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch synthesis. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety for highly exothermic reactions, and greater consistency. europa.euuc.pt This methodology allows for the development of faster, safer, and scalable procedures that can yield high-purity products. europa.eu

Automated synthesis systems, which integrate robotic handling with software-controlled reaction sequences, are revolutionizing the discovery of small molecules. These platforms can accelerate the synthesis process by an order of magnitude compared to previous systems, shifting the bottleneck from synthesis to the generation and testing of new molecular designs. The potential for on-demand access to novel compounds through automation stands to democratize the discovery of new medicines and materials.

While specific applications of these technologies to the synthesis of this compound are not yet widely documented, the trends in pharmaceutical and chemical manufacturing suggest a strong potential for future integration. The modular nature of flow chemistry systems is particularly advantageous, allowing for the coupling of different reactors and in-line purification methods. uc.pt This could enable multi-step syntheses of nicotinic acid derivatives in a continuous, efficient process.

Applications in Supramolecular Chemistry and Advanced Materials Science Research

The unique structural features of this compound, namely the carboxylic acid group, the pyridine (B92270) nitrogen, the bromine atom, and the trifluoromethyl group, make it a compelling candidate for research in supramolecular chemistry and advanced materials. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the construction of larger, self-assembled supramolecular structures.

Research on analogous compounds provides insight into this potential. For instance, the crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate reveals the formation of a three-dimensional supramolecular architecture through intermolecular hydrogen bonds. researchgate.net Similarly, other substituted nicotinic acids are known to form predictable hydrogen-bonded patterns, such as centrosymmetric dimers or infinite chains, which can be influenced by the nature and position of substituents. researchgate.netresearchgate.net The electron-withdrawing trifluoromethyl group and the bromine atom in this compound would significantly influence its electronic properties and ability to form such directed intermolecular interactions.

In the realm of materials science, derivatives of this compound are being explored for the development of materials with specific properties. The incorporation of trifluoromethyl groups is a known strategy in the design of advanced organic materials used in pharmaceuticals and other applications. researchgate.net The unique combination of lipophilicity, high electronegativity, and electron-withdrawing effects imparted by the CF3 group can be harnessed to fine-tune the properties of new materials. mdpi.com

Initiatives in Green and Sustainable Chemistry Pertaining to Nicotinic Acid Research

The chemical industry is increasingly focused on developing environmentally benign processes, a trend that is highly relevant to the synthesis of nicotinic acid and its derivatives. nih.govresearchgate.net Traditional industrial production of nicotinic acid often involves harsh conditions and produces significant waste, including greenhouse gases like nitrous oxide. nih.govresearchgate.net This has spurred research into greener alternatives.

Key areas of focus in green chemistry for nicotinic acid synthesis include:

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. nih.govnih.gov Research is ongoing to develop novel catalysts for the oxidation of picoline precursors to nicotinic acid, aiming to replace stoichiometric oxidants with cleaner options like air. chimia.ch

Alternative Solvents and Conditions: Efforts are being made to replace hazardous organic solvents with more environmentally friendly options, such as water, or to conduct reactions under solvent-free conditions. nih.gov Techniques like microwave-assisted synthesis are also being explored to reduce reaction times and energy consumption. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net

Flow chemistry is also considered a green technology as it can lead to better process control, reduced waste streams, and improved safety. europa.eu The development of synthetic methods for halogenated pyridines, inspired by the need for sustainable chemistry, seeks to maximize atom economy and minimize synthetic steps. researchgate.net These principles and techniques are directly applicable to improving the synthesis of this compound, making its production more sustainable and environmentally responsible.

Development of Novel Methodologies for Biological Evaluation of Derivatives

As new derivatives of this compound are synthesized, advanced methodologies are required to efficiently evaluate their biological activity. The trend is moving towards a combination of in vitro and in silico screening methods to rapidly identify promising candidates for further development.

Novel biological evaluation techniques encompass a wide range of assays tailored to specific therapeutic targets. These can include:

Enzyme Inhibition Assays: Spectrophotometric methods, such as the Ellman's method, are used to quantify the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase.

Cell-Based Assays: Screening for anti-inflammatory activity can be performed using assays like the MTT and Griess assays in macrophage cell lines. nih.gov For anticancer research, compounds are often tested against a panel of human tumor cell lines to assess their antiproliferative potential. nih.gov

Antimicrobial Screening: The antimicrobial activity of new compounds is typically evaluated against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, to determine their efficacy. derpharmachemica.comijrpr.com

The structural diversity of heterocyclic compounds allows for the modification of their chemical properties to enhance biological activity and specificity. ijrpr.com The integration of advanced analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, is crucial for characterizing the synthesized compounds and establishing structure-activity relationships (SAR). derpharmachemica.comijrpr.com

Computational Design and Predictive Modeling for Advanced Derivatives

Computational chemistry is playing an increasingly vital role in guiding the design and synthesis of novel derivatives of this compound. In silico methods allow researchers to predict the properties and biological activities of molecules before they are synthesized, saving significant time and resources.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It is used to estimate binding affinity and understand the interactions that stabilize the complex, which can explain the biological activity of nicotinic acid derivatives. nih.govnih.gov

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are used to investigate the electronic structure and reactivity of molecules. mdpi.com One study, which was later retracted, used DFT calculations to model the interaction of nicotinic acid hydrazide complexes with H2S gas to evaluate their potential as gas sensors. rsc.orgresearchgate.net

Machine Learning and Predictive Models: As more data on the biological activity of small molecules becomes available, machine learning algorithms are being used to build predictive models. nih.gov These models can learn the complex relationships between chemical structure and biological function, enabling the prediction of activity for new, untested compounds. For example, machine learning has been used to create multivariate linear regression models for the cholinesterase inhibition of fluorinated compounds. mdpi.com

These predictive models are becoming essential tools in modern drug discovery, helping to prioritize synthetic targets and accelerate the development of new therapeutic agents. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing 5-Bromo-2-(trifluoromethyl)nicotinic acid?

Methodological Answer:

Synthesis typically involves halogenation or cross-coupling reactions. For example:

- Halogenation: Introduce bromine at the 5-position of a pre-functionalized nicotinic acid derivative using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

- Trifluoromethylation: Install the trifluoromethyl group via palladium-catalyzed cross-coupling (e.g., using TMSCF₃ or CF₃Cu reagents) .

- Acid Formation: Hydrolyze nitrile intermediates (e.g., 5-bromo-2-(trifluoromethyl)nicotinonitrile) to the carboxylic acid using acidic or basic conditions .

Key Considerations: Optimize reaction temperature and stoichiometry to minimize side products. Monitor progress via TLC or HPLC .

Basic: How can purity and structural integrity be validated for this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC: Assess purity (>97% recommended for research-grade material) using reverse-phase columns and UV detection .

- NMR Spectroscopy: Confirm substituent positions (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for trifluoromethyl groups) .

- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- Melting Point: Compare observed mp with literature values (if available) to confirm crystallinity .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

The -CF₃ group is strongly electron-withdrawing, which:

- Increases Acidity: The carboxyl group becomes more acidic (lower pKa) due to inductive effects, enhancing solubility in basic aqueous solutions .

- Directs Electrophilic Substitution: The meta-directing nature of -CF₃ affects regioselectivity in further functionalization (e.g., nitration or sulfonation) .

- Stabilizes Intermediates: In Suzuki-Miyaura couplings, the -CF₃ group stabilizes transition states, improving reaction yields .

Experimental Validation: Use computational tools (DFT calculations) to map electron density and compare with experimental reactivity data .

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts) may arise from:

- Tautomerism: Investigate pH-dependent equilibria using variable-temperature NMR.

- Residual Solvents: Dry samples thoroughly and use deuterated solvents to eliminate artifacts .

- Crystal Packing Effects: Perform X-ray crystallography to confirm solid-state structure versus solution-phase data .

Case Study: For ambiguous ¹³C NMR signals, use DEPT or HSQC experiments to assign quaternary carbons .

Basic: What are the safety protocols for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .

- Storage: Store at 0–6°C in airtight containers to prevent degradation .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can this compound be utilized in medicinal chemistry or enzyme inhibition studies?

Methodological Answer:

- Drug Design: The -CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Docking studies (AutoDock Vina) can predict interactions with targets like tRNA synthetases .

- Protease Inhibition: Synthesize amide or ester derivatives and test inhibition via fluorescence-based assays (e.g., FRET substrates) .

- Metabolic Stability: Evaluate resistance to oxidative metabolism using liver microsome assays .

Basic: What are the solubility characteristics of this compound in common solvents?

Methodological Answer:

- Polar Solvents: Soluble in DMSO, DMF, and methanol due to the carboxylic acid group.

- Non-Polar Solvents: Limited solubility in hexane or toluene.

- Aqueous Solutions: Solubility improves at pH >7 (sodium salt formation). Conduct solubility screens via nephelometry or UV-Vis spectroscopy .

Advanced: How can synthetic byproducts be minimized during large-scale preparation?

Methodological Answer:

- Process Optimization: Use flow chemistry to control reaction exothermicity and mixing efficiency.

- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling efficiency and selectivity .

- Workup Strategies: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted bromine or metal residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.